molecular formula C10H9NO2 B3130942 5-Hydroxy-3-(4-methylphenyl)isoxazole CAS No. 346598-97-8

5-Hydroxy-3-(4-methylphenyl)isoxazole

Cat. No. B3130942
CAS RN: 346598-97-8
M. Wt: 175.18 g/mol
InChI Key: RXPLCRJIGCYJDE-UHFFFAOYSA-N
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Description

5-Hydroxy-3-(4-methylphenyl)isoxazole is a type of isoxazole, which is a class of heterocyclic compounds . Isoxazoles are five-membered N,O-containing heterocycles . They are known for their synthetic availability, special chemical and biological properties, and widespread practical use . Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .


Synthesis Analysis

Isoxazoles can be synthesized through a variety of methods. Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These transformations are sufficiently universal and are equally popular with synthetic chemists .


Molecular Structure Analysis

The molecular structure of isoxazoles, including this compound, is characterized by a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .


Chemical Reactions Analysis

The chemical reactions involving isoxazoles are diverse and depend on the specific isoxazole compound and the conditions under which the reactions are carried out . For instance, symmetric 2,4-dinitroglutarates formed from aromatic aldehydes and nitroacetate undergo ring closure to form isoxazole derivatives .

Scientific Research Applications

Tautomerism and Basicity

  • Tautomerism of Heteroaromatic Compounds : A study by Boulton and Katritzky (1961) examined the tautomerism of heteroaromatic compounds, including 5-hydroxyisoxazoles. They found that 3,4-dimethyl-5-hydroxyisoxazole exists in the OH form in various solutions and solid phases. This research provides insights into the fundamental chemical properties of isoxazole derivatives (Boulton & Katritzky, 1961).

Biomedical Applications

  • Electrochemically Induced Transformation : Ryzhkova, Ryzhkov, and Elinson (2020) investigated the transformation of related isoxazole compounds for potential biomedical applications, particularly in regulating inflammatory diseases. They synthesized a new compound with promising potential in this area (Ryzhkova, Ryzhkov, & Elinson, 2020).
  • Antimicrobial Activity of Isoxazole Derivatives : Banpurkar, Wazalwar, and Perdih (2018) synthesized 3-methyl-4H-isoxazol-5-one and its derivatives, demonstrating significant antibacterial activity against Staphylococcus aureus. This suggests potential applications in antimicrobial treatments (Banpurkar, Wazalwar, & Perdih, 2018).

Pharmaceutical and Agrochemical Properties

  • Photochemical Synthesis and Larvicidal Activity : Sampaio et al. (2023) explored the synthesis of isoxazole-5(4H)-ones through photochemical reactions, discovering larvicidal activity against Aedes aegypti. This study highlights the compound's potential in pharmaceutical and agrochemical applications (Sampaio et al., 2023).

Safety and Hazards

While specific safety and hazard information for 5-Hydroxy-3-(4-methylphenyl)isoxazole was not found, general precautions for handling isoxazole compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and storing in a well-ventilated place .

Future Directions

Isoxazoles, including 5-Hydroxy-3-(4-methylphenyl)isoxazole, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research directions may include the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

3-(4-methylphenyl)-2H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7-2-4-8(5-3-7)9-6-10(12)13-11-9/h2-6,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPLCRJIGCYJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)ON2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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